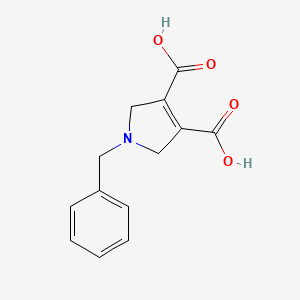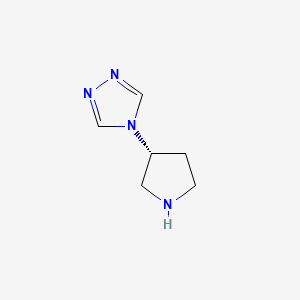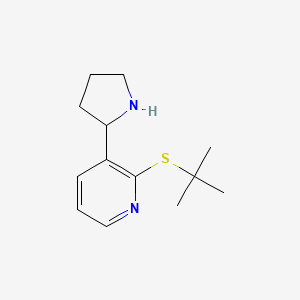
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with a tert-butylthio group and a pyrrolidin-2-yl group
Preparation Methods
The synthesis of 2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. One common method involves the reaction of a pyridine derivative with tert-butylthiol and a pyrrolidine derivative under specific conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to form piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylthio group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to certain biological molecules.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
2-(tert-Butylthio)-3-(pyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-(tert-Butylthio)pyridine: Lacks the pyrrolidin-2-yl group, which may affect its reactivity and biological activity.
3-(pyrrolidin-2-yl)pyridine: Lacks the tert-butylthio group, which may influence its chemical properties and applications.
2-(tert-Butylthio)-3-(morpholin-4-yl)pyridine: Contains a morpholine ring instead of a pyrrolidine ring, which may alter its interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H20N2S |
|---|---|
Molecular Weight |
236.38 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C13H20N2S/c1-13(2,3)16-12-10(6-4-9-15-12)11-7-5-8-14-11/h4,6,9,11,14H,5,7-8H2,1-3H3 |
InChI Key |
QEWVZAIVYCKQRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SC1=C(C=CC=N1)C2CCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




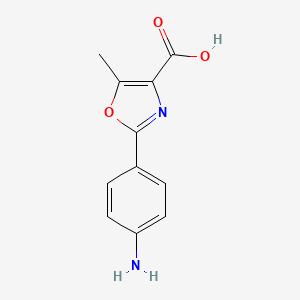
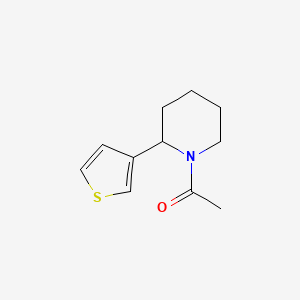

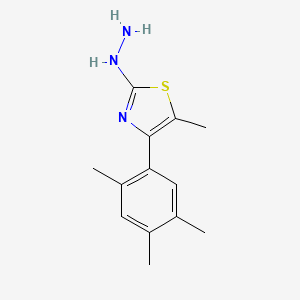

![1-((2-Methoxyethyl)sulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11804888.png)

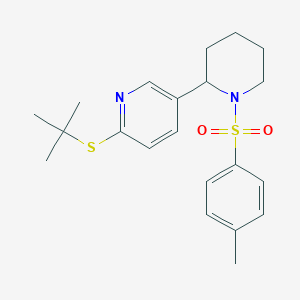
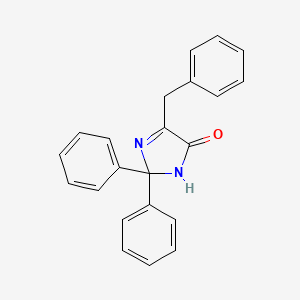
![6-Cyclopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804925.png)
